Home > Products > Screening Compounds P130633 > Monobenzyl Fosaprepitant
Monobenzyl Fosaprepitant - 889852-02-2

Monobenzyl Fosaprepitant

Catalog Number: EVT-1478522
CAS Number: 889852-02-2
Molecular Formula: C30H28F7N4O6P
Molecular Weight: 704.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzyl esters are a class of organic compounds characterized by the presence of a benzyl group (C6H5CH2-) attached to a carboxyl group (-C(=O)O-) through an ester linkage. They are commonly employed in organic synthesis as protecting groups for carboxylic acids due to their stability under various reaction conditions and their ease of removal. Benzyl esters are found in natural products like some lichen metabolites [].

  • Compound Description: This compound is a bio-based plasticizer for Polyvinyl Chloride (PVC) []. It is synthesized by reacting dehydrated castor oil fatty acid with benzyl alcohol. This benzyl ester exhibits good plasticizing performance, reducing viscosity and improving mechanical, thermal, and chemical resistance properties in PVC [].

Scutellarin Benzyl Ester

  • Compound Description: This compound demonstrates protective effects against myocardial ischemic injury in neonatal rats []. Its mechanism of action is suggested to be related to its anti-apoptotic effect, achieved by inhibiting cytochrome c release and caspase-3 activation [].

(1S)-1-((((1S)-1-Benzyl-3-cyclopropylamino-2,3-di-oxopropyl)amino)carbonyl)-3-methylbutyl)carbamic Acid 5-Methoxy-3-oxapentyl Ester (SNJ-1945)

  • Compound Description: SNJ-1945 is a novel, orally available calpain inhibitor. Studies show its effectiveness in reducing retinal cell death both in vitro and in vivo []. SNJ-1945 exhibits neuroprotective effects against retinal damage, potentially by inhibiting calpain activation and the subsequent degradation of p35, a neuron-specific activator for cyclin-dependent kinase 5 [].
Source and Classification

Monobenzyl Fosaprepitant is derived from Aprepitant, and its synthesis involves several chemical processes that enhance its pharmacological properties. The compound is classified as a phosphorous-containing organic compound and belongs to the category of antiemetic agents. It plays a crucial role in the formulation of drugs aimed at managing chemotherapy-induced nausea and vomiting.

Synthesis Analysis

Methods and Technical Details

The synthesis of Monobenzyl Fosaprepitant typically involves the phosphorylation of Aprepitant using various reagents. One significant method includes the use of tetrabenzyl pyrophosphate in combination with lithium hydroxide in solvents such as dimethyl sulfoxide. The process can be summarized as follows:

  1. Reagents: Aprepitant, tetrabenzyl pyrophosphate, lithium hydroxide.
  2. Solvent: Dimethyl sulfoxide or similar solvents.
  3. Conditions: The reaction is conducted at ambient temperature, which improves yield and avoids hazardous conditions associated with low-temperature reactions.

This method has been noted for its efficiency, yielding higher purity and shorter reaction times compared to previous methods that required more hazardous reagents and conditions .

Molecular Structure Analysis

Structure and Data

Monobenzyl Fosaprepitant has a complex molecular structure that includes a benzyl group attached to the fosaprepitant core. The molecular formula can be represented as C20_{20}H26_{26}N2_{2}O4_{4}P, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.

  • Molecular Weight: Approximately 394.5 g/mol.
  • Structural Characteristics: The compound features a phosphorous atom bonded to oxygen atoms in a phosphoryl group, which is critical for its activity as an antiemetic.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving Monobenzyl Fosaprepitant primarily focus on its conversion to Fosaprepitant Dimeglumine. Key steps include:

  1. Phosphorylation: Aprepitant undergoes phosphorylation using tetrabenzyl pyrophosphate.
  2. Hydrogenation: The resulting compound is then reacted with N-methyl glucamine under hydrogenation conditions to form the final product, fosaprepitant dimeglumine.
  3. Purification: The product undergoes purification processes such as crystallization or solvent extraction to obtain high-purity compounds suitable for pharmaceutical use .
Mechanism of Action

Process and Data

Monobenzyl Fosaprepitant acts as a prodrug that converts into its active form upon administration. Its mechanism involves:

  1. Neurokinin-1 Receptor Antagonism: By blocking neurokinin-1 receptors in the central nervous system, it inhibits the action of substance P, which is involved in triggering nausea and vomiting.
  2. Pharmacokinetics: After intravenous administration, Monobenzyl Fosaprepitant is rapidly converted into active Aprepitant, providing effective control over chemotherapy-induced nausea and vomiting.

Clinical studies have demonstrated that this mechanism significantly improves complete response rates in patients undergoing chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Monobenzyl Fosaprepitant exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid or oily liquid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are critical for its formulation into injectable solutions used clinically .

Applications

Scientific Uses

Monobenzyl Fosaprepitant finds significant applications in:

  • Pharmaceutical Development: As an intermediate in synthesizing antiemetic drugs like Fosaprepitant Dimeglumine.
  • Clinical Use: Used in formulations aimed at preventing chemotherapy-induced nausea and vomiting, particularly in patients undergoing highly emetogenic chemotherapy regimens.
  • Research: Investigated for potential uses in other therapeutic areas involving neurokinin receptor modulation.
Introduction to Monobenzyl Fosaprepitant

Structural and Functional Definition in Pharmaceutical Chemistry

Monobenzyl fosaprepitant (C~30~H~28~F~7~N~4~O~6~P; MW: 704.53 g/mol) features three chiral centers with (2R,3S,1'R) configuration and four key functional domains [2] [10]:

  • Morpholine core: Bears fluorophenyl and chiral trifluoromethylphenylethoxy groups essential for NK1 receptor binding.
  • 1,2,4-triazolone ring: Site of phosphonate esterification.
  • Benzyl-protected phosphonate: The mono-benzyl ester group at the triazolone N1 position confers synthetic manipulability.
  • Stereochemical complexity: The (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy group and (S)-4-fluorophenyl/morpholine orientation are critical for bioactivity retention in the final drug [9].

Table 1: Key Structural Identifiers of Monobenzyl Fosaprepitant

PropertyValue/Descriptor
Molecular FormulaC~30~H~28~F~7~N~4~O~6~P
Molecular Weight704.53 g/mol
CAS Registry Number889852-02-2
Chiral Centers3 (2R, 3S, 1'R)
Key Functional GroupBenzyl phosphonate ester
StabilitySensitive to acid/base hydrolysis; store at 2–8°C

The benzyl ester’s strategic placement enables two functions: (1) It masks the phosphonic acid’s polarity during organic-phase reactions, and (2) It allows selective deprotection under mild hydrogenation conditions (Pd/C, H~2~), avoiding degradation of the triazolone or morpholine rings [1] [6]. This design directly addresses fosaprepitant’s instability in acidic/basic media and poor crystallinity—issues that complicate direct purification of the unprotected molecule [4].

Role as a Key Intermediate in Fosaprepitant Synthesis

Monobenzyl fosaprepitant occupies a pivotal position in fosaprepitant dimeglumine manufacturing, primarily as the immediate precursor to fosaprepitant’s phosphate group. The synthetic sequence involves:

  • Dibenzyl fosaprepitant formation: Aprepitant undergoes phosphorylation using dibenzyl chlorophosphate or bis(benzyloxy)phosphoryl chloride in anhydrous tetrahydrofuran (THF) with bases like N-methylmorpholine at –20°C to 0°C [1] [3].
Aprepitant + ClP(O)(OCH₂C₆H₅)₂ → Dibenzyl Fosaprepitant  
  • Selective debenzylation: Catalytic hydrogenation (10% Pd/C, H~2~ at 40–60 psi) in methanol/ethyl acetate mixtures selectively cleaves one benzyl ester, yielding monobenzyl fosaprepitant in >85% purity [1] [6].
  • Salt formation: Monobenzyl fosaprepitant reacts with N-methyl-D-glucamine (dimeglumine) in methanol, followed by anti-solvent crystallization (acetone/heptane) to isolate fosaprepitant dimeglumine [4] [6].

Table 2: Key Reactions and Purification Challenges for Monobenzyl Fosaprepitant

StepConditionsPurposeCritical Controls
PhosphorylationDibenzyl chlorophosphate, NMM, THF, –20°CInstall phospho-benzyl protectionExclude moisture; control exotherm
Selective Hydrogenation10% Pd/C, H~2~ (40–60 psi), MeOH/EtOAcRemove one benzyl groupCatalyst loading <5%; prevent over-reduction
Impurity RemovalCrystallization from acetone/diethyl etherIsolate monobenzyl derivativeLimit residual dibenzyl impurity to <0.15% [6]

The intermediate’s significance is underscored by its stringent impurity profile requirements: Residual dibenzyl fosaprepitant must be <0.15%, and residual palladium <10 ppm [3] [6]. Failure to remove dibenzyl impurities leads to persistent benzyl groups in the final dimeglumine salt, compromising solubility and regulatory compliance [4]. Purification typically exploits monobenzyl fosaprepitant’s crystallinity in acetone-diethyl ether, achieving >99.5% HPLC purity—significantly higher than amorphous fosaprepitant [6].

Historical Development and Patent Landscape

The development of monobenzyl fosaprepitant parallels efforts to overcome aprepitant’s formulation limitations. Early routes (pre-2008) struggled with fosaprepitant’s insolubility and decomposition during salt formation. Patent US20110130366A1 (2011) first claimed crystalline monobenzyl fosaprepitant isolation methods using methanol/water mixtures, enabling reproducible purity ≥99% [1] [4]. This innovation addressed the "unexpected problem" of dibenzyl fosaprepitant contamination in final products—a flaw in prior art processes [1].

Subsequent patents refined the intermediate’s applications:

  • WO2011045817A2 (2011): Disclosed a one-pot aprepitant phosphorylation/hydrogenation process yielding monobenzyl fosaprepitant with <0.1% dibenzyl impurity using controlled-pressure H~2~ (30–50 psi) [3].
  • CN104650141A (2015): Introduced acetone-diethyl ether crystallization for monobenzyl fosaprepitant, achieving 99.9% purity and eliminating column chromatography [6].
  • EP2303901B1: Detailed the dimeglumine salt formation directly from monobenzyl fosaprepitant, emphasizing residual solvent control (methanol <3000 ppm) [4].

The competitive synthesis of monobenzyl fosaprepitant isomers has also advanced. Gangula et al. (2003) synthesized the SSR and RSR isomers to establish stereochemical controls, while Chinese researchers (2013) developed routes to RRR-isomers to address epimerization risks during Grignard steps [9]. These efforts support quality control in manufacturing, where isomer purity directly impacts final drug efficacy.

Table 3: Patent and Commercial Landscape for Monobenzyl Fosaprepitant

Patent/SupplierKey Contribution/Product**YearPurity Specification
US20110130366A1Crystalline isolation from MeOH/H~2~O2011≥99.0% (HPLC) [1]
WO2011045817A2Low-pressure hydrogenation process2011Dibenzyl impurity <0.1% [3]
ALLMPUS LaboratoriesFosaprepitant Monobenzyl Impurity (ALL-FOS-BNZ)Active95% (HPLC) [2]
TRC ChemicalsMonobenzyl Fosaprepitant (M524660)202498%

Commercial suppliers like ALLMPUS Laboratories and TRC Chemicals now offer monobenzyl fosaprepitant as a reference standard (purity 95–98%) for analytical testing, underscoring its role in quality assurance [2] [10]. The compound remains patent-protected in crystallized forms until 2032 in major jurisdictions, with generic manufacturers actively developing non-infringing routes [1] [4].

Properties

CAS Number

889852-02-2

Product Name

Monobenzyl Fosaprepitant

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid

Molecular Formula

C30H28F7N4O6P

Molecular Weight

704.54

InChI

InChI=1S/C30H28F7N4O6P/c1-18(21-13-22(29(32,33)34)15-23(14-21)30(35,36)37)47-27-26(20-7-9-24(31)10-8-20)40(11-12-45-27)16-25-38-28(42)41(39-25)48(43,44)46-17-19-5-3-2-4-6-19/h2-10,13-15,18,26-27H,11-12,16-17H2,1H3,(H,43,44)(H,38,39,42)/t18-,26+,27-/m1/s1

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)OCC4=CC=CC=C4)C5=CC=C(C=C5)F

Synonyms

5-(2-(5,6-Diethylindan-2-ylamino)-1-hydroxyethyl)-8-hydroxy-1H-quinolin-2-one; Monobenzyl Fosaprepitant; [3-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]-phospho

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.